Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Description
The compound Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS: 603946-06-1) is a triazinoindole derivative characterized by a 5-methyltriazinoindole core linked via a thioether group to an acetamide moiety. The N-allyl substituent distinguishes it from related analogs. Its molecular formula is C15H15N5OS, with a molecular weight of 313.38 g/mol . The compound’s synthesis typically involves coupling 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with allylamine or substituted amines under standard amidation conditions .
Properties
Molecular Formula |
C15H15N5OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C15H15N5OS/c1-3-8-16-12(21)9-22-15-17-14-13(18-19-15)10-6-4-5-7-11(10)20(14)2/h3-7H,1,8-9H2,2H3,(H,16,21) |
InChI Key |
CKPJNFYSYRFGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus is synthesized through electrophilic substitution reactions due to its aromatic nature . The subsequent steps involve the introduction of the triazino group and the thio linkage, followed by the addition of the allyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- The compound exhibits potential anticancer activity through mechanisms such as iron chelation. By binding to ferrous ions, it reduces the availability of iron necessary for cancer cell proliferation, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Research indicates that derivatives of triazinoindole compounds can show enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Activity
-
Mechanisms of Action
- The primary mechanism involves the chelation of iron ions, which is critical for the growth of many pathogens and cancer cells. This action not only inhibits cell division but also promotes apoptotic pathways in malignant cells .
Synthesis and Derivatives
The synthesis of Acetamide, 2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl typically involves multi-step organic reactions that form the triazinoindole core followed by the introduction of the acetamide and allyl groups through selective reactions .
Case Studies
- Anticancer Efficacy
- Antimicrobial Screening
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazinoindole-acetamide derivatives are a versatile class of molecules with variations in substituents influencing their physicochemical and biological properties. Below is a detailed comparison:
Key Observations :
Substituent Effects: Allyl Group (Target Compound): The N-allyl group introduces moderate steric bulk and increased lipophilicity compared to aryl or heteroaryl substituents (e.g., fluorophenyl or phenoxyphenyl). This may enhance membrane permeability .
Synthetic Efficiency: Yields for analogs vary significantly (e.g., 32% for Compound 15 vs. 65% for pyridinyl-triazole 6a ), likely due to challenges in purifying electron-deficient or bulky substituents. The target compound’s synthesis route is analogous to others, utilizing coupling reactions between triazinoindole-thioacetic acid and amines .
Biological Activity: Enzyme Inhibition: Triazinoindole-oxazole hybrids (e.g., ) demonstrate α-amylase inhibition, suggesting the core structure’s relevance in enzyme targeting . Antitumor Potential: Derivatives with carbethoxymethyl or nitrobenzothiazole groups (e.g., 311329-77-8) show antitumor activity, possibly due to enhanced electrophilicity or DNA intercalation .
Physical Properties :
- Melting points for analogs range from 90°C () to 184°C (Compound 6a ), reflecting crystallinity differences influenced by substituent polarity and hydrogen bonding.
Research Implications
- Structural Optimization : The allyl group in the target compound offers a balance between lipophilicity and steric effects, warranting further study in pharmacokinetic profiling.
- Activity Gaps : While antitumor and enzyme-inhibitory activities are reported for analogs, the target compound’s specific biological roles remain unexplored. Comparative assays (e.g., α-amylase inhibition or cytotoxicity screening) are recommended.
- Synthetic Refinement : Improving yields for low-efficiency analogs (e.g., 31–32% in ) could involve optimizing reaction conditions or exploring solid-phase synthesis.
Biological Activity
Acetamide, 2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide, 2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is with a molecular weight of approximately 313.377 g/mol. The compound features a thioether linkage to a triazino-indole moiety, which contributes to its diverse biological activities.
Biological Activities
Research indicates that compounds structurally related to Acetamide, 2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Antitumor Potential : Studies suggest that the compound may inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The structural diversity may confer anti-inflammatory properties.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Acetyl-N-(2-methoxyethyl)-triazine | Contains a triazine ring | Antimicrobial properties |
| 2-Methoxy-N-(4-fluorophenyl)acetamide | Simple acetamide structure | Antitumor activity |
| 3-(4-Methoxyphenyl)-1H-indole | Indole core structure | Potential anti-inflammatory effects |
The unique combination of triazine and indole functionalities in Acetamide may lead to distinct biological activities not observed in simpler analogs .
Synthesis Methods
The synthesis of Acetamide involves multi-step synthetic pathways that vary based on desired purity and yield. Key steps include:
- Formation of the indole core.
- Introduction of the thioether linkage.
- Final acetamide formation.
These methods are crucial for modifying the compound to enhance its biological activity or for synthesizing derivatives .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of Acetamide revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that Acetamide significantly inhibited the growth of specific cancer cell lines. The compound's ability to induce apoptosis was noted as a key mechanism behind its antitumor effects .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of Acetamide is essential for its potential therapeutic applications. Initial findings suggest it may interact with various biological targets, influencing its efficacy and safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
